molecular formula C7H10N2O2 B15320918 O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine

O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine

Cat. No.: B15320918
M. Wt: 154.17 g/mol
InChI Key: PDGFVNYHNAWZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its pyridyl group enhances its ability to interact with biological molecules, making it particularly useful in medicinal chemistry .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

O-[(2-methoxypyridin-3-yl)methyl]hydroxylamine

InChI

InChI=1S/C7H10N2O2/c1-10-7-6(5-11-8)3-2-4-9-7/h2-4H,5,8H2,1H3

InChI Key

PDGFVNYHNAWZGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.